Rosoxacin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Rosoxacin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Chinolon-Antibiotika und deren Synthese verwendet.

Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Arzneimittel verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der bakteriellen DNA-Replikation. Es bindet an und hemmt die Enzyme Topoisomerase II (DNA-Gyrase) und Topoisomerase IV, die für die bakterielle DNA-Replikation, Transkription, Reparatur und Rekombination unerlässlich sind . Durch die Blockierung dieser Enzyme verhindert this compound das Entwinden, das zum Replizieren einer DNA-Doppelhelix in zwei benötigt wird, wodurch das Bakterienwachstum gehemmt wird .

Wirkmechanismus

Target of Action

Rosoxacin primarily targets two bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

this compound inhibits the action of DNA gyrase and topoisomerase IV . DNA gyrase is responsible for the supercoiling and uncoiling of bacterial DNA, processes necessary for replication and transcription . By binding to these enzymes, this compound prevents the untwisting required to replicate one DNA double helix into two .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication, transcription, repair, and recombination . This disruption prevents the bacteria from multiplying and leads to their eventual death, thereby exerting its antibacterial effect .

Pharmacokinetics

It is known that this compound is orally administered and is widely distributed throughout the body and various biological tissues . The tissue concentrations usually exceed serum concentrations . Approximately 60% of an oral dose is excreted in the urine within 24 hours in its original form .

Result of Action

The result of this compound’s action is the effective treatment of bacterial infections. It is particularly effective against penicillin-resistant strains . It has been used for the treatment of urinary tract infections and certain sexually transmitted diseases .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug-drug interactions . Additionally, patient-specific factors such as age, renal function, and overall health status can also influence the drug’s action and efficacy .

Biochemische Analyse

Biochemical Properties

Rosoxacin is a nonfluorinated quinolone antibiotic . It interacts with enzymes such as DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . The nature of these interactions involves the binding and inhibition of these enzymes, thereby blocking bacterial DNA replication .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. By inhibiting key enzymes involved in DNA replication, it disrupts the normal cellular processes of these bacteria . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism, all of which are disrupted due to the inability of the bacteria to replicate their DNA .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of DNA gyrase and topoisomerase IV . These enzymes are required for the untwisting of the DNA double helix, a necessary step in DNA replication . By inhibiting these enzymes, this compound prevents the replication of bacterial DNA, thereby exerting its antibacterial effects .

Vorbereitungsmethoden

The synthesis of Rosoxacin begins with a modified Hantzsch pyridine synthesis. The key components include ammonium acetate, two equivalents of methyl propiolate, and one equivalent of 3-nitrobenzaldehyde . The resulting dihydropyridine is oxidized with nitric acid, followed by saponification, decarboxylation, and reduction of the nitro group with iron and hydrochloric acid to yield aniline . This aniline undergoes the classic Gould-Jacobs reaction with methoxymethylenemalonate ester to form the 4-hydroxyquinoline ring. Finally, alkylation with ethyl iodide and saponification of the ester completes the synthesis of this compound .

Analyse Chemischer Reaktionen

Rosoxacin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Dihydropyridin-Zwischenprodukt wird mit Salpetersäure oxidiert.

Reduktion: Die Nitrogruppe wird mit Eisen und Salzsäure reduziert.

Substitution: Das Anilin-Zwischenprodukt unterliegt Substitutionsreaktionen, um den 4-Hydroxychinolin-Ring zu bilden.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Salpetersäure, Eisen, Salzsäure und Methoxymethylenmalonat-Ester . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die zur endgültigen this compound-Verbindung führen .

Vergleich Mit ähnlichen Verbindungen

Rosoxacin gehört zur Klasse der Chinolon-Antibiotika, zu denen auch andere Verbindungen wie Nalidixsäure, Ciprofloxacin und Levofloxacin gehören . Im Vergleich zu diesen Verbindungen ist this compound in seiner Struktur und seinen spezifischen Anwendungen einzigartig. Zum Beispiel:

Nalidixsäure: Ein weiteres Chinolon der ersten Generation, das hauptsächlich bei Harnwegsinfektionen eingesetzt wird.

Ciprofloxacin: Ein Fluorochinolon der zweiten Generation mit einem breiteren Wirkungsspektrum.

Levofloxacin: Ein Fluorochinolon der dritten Generation mit verbesserter Aktivität gegen grampositive Bakterien.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Struktur und seiner Entwicklung als eines der ersten Chinolon-Antibiotika .

Eigenschaften

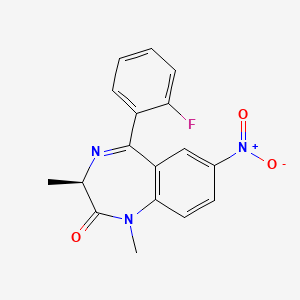

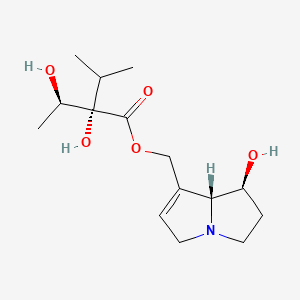

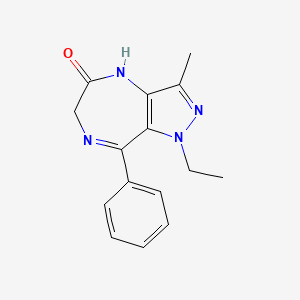

IUPAC Name |

1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-2-19-10-14(17(21)22)16(20)13-4-3-12(9-15(13)19)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPZXDSZHPDXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193091 | |

| Record name | Rosoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rosoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.02e-01 g/L | |

| Record name | Rosoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Rosoxacin binds to and inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. | |

| Record name | Rosoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

40034-42-2 | |

| Record name | Rosoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40034-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosoxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROSOXACIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rosoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rosoxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y1OT3J4NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rosoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 °C | |

| Record name | Rosoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

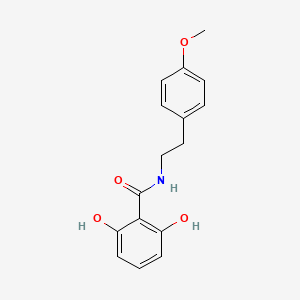

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1680660.png)